2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine is a deuterated analog of nicotine, where four hydrogen atoms in the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine typically involves the deuteration of nicotine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes, where nicotine is exposed to deuterium gas under controlled conditions. This method ensures a high yield of the deuterated product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. The deuterium atoms alter the compound’s metabolic stability and pharmacokinetics, leading to differences in its biological effects compared to non-deuterated nicotine . The molecular targets include nAChRs, and the pathways involved are related to neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Nicotine: The non-deuterated form of the compound, widely studied for its effects on the nervous system.
Deuterated Nicotine Analogs: Other deuterated forms of nicotine with different deuterium substitution patterns.
Uniqueness
2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine is unique due to its specific deuterium substitution pattern, which provides distinct advantages in stability and metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1/i1D,3D,5D,7D |
InChI Key |
MYKUKUCHPMASKF-AIGLVOJCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@H]2CCCN2)[2H] |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.